(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Overview
Description
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Effects in Parkinson's Disease
Research has demonstrated that derivatives of propenyl compounds, such as monoepoxides of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, show promising biological activity in models of Parkinson's disease. These compounds can cross the blood-brain barrier, support the survival of cultured dopamine neurons, protect against toxin-induced degeneration, and potentially stimulate dopaminergic reinnervation in the striatum, highlighting their potential for neuroprotective and neurorestorative applications in treating Parkinson's disease (Ardashov et al., 2019).
Antiparkinsonian Activity
The compound 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol and its derivatives have been found to possess significant antiparkinsonian activity in MPTP (a neurotoxin) mouse models. This suggests the critical role of certain functional groups in the compound for exhibiting this activity. The presence of all four functional groups (two hydroxy groups and two double bonds) in the compound is necessary to achieve a pronounced antiparkinsonian effect (Ardashov et al., 2013).
Metabolic Pathways in Mice
Studies on the biotransformation of flavonoids like myricetin in mice have revealed novel metabolic pathways involving amination, leading to the production of aminated metabolites. This process, observed in the fecal samples of myricetin-treated mice, suggests that similar amination pathways might be relevant for compounds like "(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine," providing insights into their metabolism and potential bioactivity (Zhang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a compound called MMPP, which has a similar structure, has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in many cellular processes such as cell growth and apoptosis .
Biochemical Pathways
For example, MMPP has been shown to inhibit the activation of STAT3, p38, and monoamine oxidase B (MAO-B) in the substantia nigra and striatum . These proteins are involved in various biochemical pathways, including inflammation and neurodegeneration .
Result of Action
For instance, MMPP has been shown to decrease behavioral impairments, ameliorate dopamine depletion in the striatum, and reduce the elevation of inflammatory markers in primary cultured neurons .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3/h5,7-8,14H,1,6,9H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCCNXISNYIUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.